molecular formula C10H9NO3 B1366551 3-(4-Cyanophenoxy)propionic acid CAS No. 58228-89-0

3-(4-Cyanophenoxy)propionic acid

Cat. No.: B1366551
CAS No.: 58228-89-0
M. Wt: 191.18 g/mol
InChI Key: QKPRNTOVSOLJPN-UHFFFAOYSA-N
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Description

3-(4-Cyanophenoxy)propionic acid is an organic compound with the molecular formula C10H9NO3. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pesticides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenoxy)propionic acid involves several steps:

    Reaction of 4-hydroxybenzaldehyde with hydrogen cyanide: This reaction produces 4-hydroxybenzonitrile.

    Reaction of 4-hydroxybenzonitrile with bromoacetone: This step yields 3-(4-hydroxyphenyl)propionitrile.

    Reaction of 3-(4-hydroxyphenyl)propionitrile with sodium chloroacetate: This produces 3-(4-hydroxyphenyl)propionic acid.

    Reaction of 3-(4-hydroxyphenyl)propionic acid with sodium cyanide: This final step yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but often involves optimized reaction conditions to increase yield and reduce production costs. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenoxy)propionic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

3-(4-cyanophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPRNTOVSOLJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445337
Record name 3-(4-cyanophenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58228-89-0
Record name 3-(4-cyanophenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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